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Compound of Interest

Compound Name: (R)-1-(2-fluorophenyl)ethanamine

Cat. No.: B064289

(R)-1-(2-fluorophenyl)ethanamine is a chiral primary amine that has garnered significant
attention in the fields of medicinal chemistry and drug development. Its structure, featuring a
stereogenic center adjacent to a fluorinated aromatic ring, makes it a highly valuable and
versatile chiral building block. The strategic incorporation of a fluorine atom onto the phenyl ring
can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent
molecule. It often enhances metabolic stability, modulates lipophilicity and pKa, and can lead to
stronger binding interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of (R)-1-(2-fluorophenyl)ethanamine
for researchers, scientists, and drug development professionals. It delves into its core chemical
properties, stereoselective synthesis and resolution, analytical characterization, reactivity, and
applications, offering field-proven insights into its use as a critical synthon in the creation of
complex pharmaceutical agents.

Core Chemical and Physical Properties

(R)-1-(2-fluorophenyl)ethanamine is typically handled as a free base or as a more stable
hydrochloride salt. The properties of the free base are summarized below.
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Property Value Reference(s)
(1R)-1-(2-

IUPAC Name ) [3]
fluorophenyl)ethanamine

CAS Number 185545-90-8 [3]1[4]

Molecular Formula CsHioFN [31[4]

Molecular Weight 139.17 g/mol [3114]

Combustible liquid (specific
Appearance _ [5]
color may vary by purity)

Canonical SMILES C--INVALID-LINK--N [3]
DIWHJJUFVGEXGS-

INChl Key [3]
ZCFIWIBFSA-N

. Keep in dark place, inert
Storage Conditions [6]
atmosphere, 2-8°C

Stereoselective Synthesis and Chiral Purification

The biological activity of chiral molecules is often enantiomer-specific. Therefore, obtaining
(R)-1-(2-fluorophenyl)ethanamine in high enantiomeric purity is paramount. The two primary
strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic
mixture.

Asymmetric Synthesis

Direct asymmetric synthesis involves creating the desired stereocenter in a controlled manner,
often through the enantioselective reduction of a prochiral ketone precursor, 2'-
fluoroacetophenone. This method is highly efficient as it avoids the loss of 50% of the material
inherent in classical resolutions.

o Causality of Method Choice: This approach is favored in large-scale manufacturing as it is
more atom-economical. The choice of catalyst (e.g., a chiral transition metal complex) and
reducing agent is critical for achieving high enantioselectivity and yield.
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Classical Chiral Resolution

Chiral resolution is a robust and well-established method for separating enantiomers from a
racemic mixture.[7] It involves reacting the racemic amine with a chiral resolving agent to form
a pair of diastereomeric salts. These salts possess different physical properties, most notably
solubility, allowing for their separation by fractional crystallization.

o Trustworthiness through Self-Validation: The success of a resolution protocol is validated at
each step. The formation of a solid salt provides the first checkpoint. Subsequent analysis of
the separated salt and the liberated free amine by chiral HPLC provides quantitative proof of

enantiomeric enrichment.
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» Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanamine (1.0 eq) in anhydrous
methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of
warm anhydrous methanol. Slowly add the tartaric acid solution to the amine solution with
stirring.

o Crystallization: Heat the combined solution gently to ensure complete dissolution, then allow
it to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours
to maximize crystal formation.[8]

« |solation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid
with a small amount of cold methanol.

 Liberation: Suspend the collected salt in water and add 2M sodium hydroxide solution until
the pH is strongly basic (pH > 12), ensuring the complete liberation of the free amine.

o Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as
ethyl acetate or dichloromethane.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2-
fluorophenyl)ethanamine.

e Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and
stereochemical integrity of the synthesized amine.

Spectroscopic Data

While experimental spectra should always be used for definitive identification, the following
table summarizes the expected spectroscopic characteristics for this molecule.
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Technique Expected Characteristics

Aromatic Protons (Ar-H): ~6.9-7.4 ppm
(multiplets, 4H). The ortho-fluoro substitution
creates complex splitting patterns. CH Proton:
1H NMR ~4.2-4.4 ppm (quartet, 1H). NHz Protons: ~1.5-
2.5 ppm (broad singlet, 2H). Shift is
concentration-dependent and exchanges with
D20. CHs Protons: ~1.3-1.5 ppm (doublet, 3H).

Aromatic C-F: ~158-162 ppm (doublet, J_CF =
13C NMR 245 Hz). Aromatic Carbons: ~115-130 ppm. CH
Carbon: ~48-52 ppm. CHs Carbon: ~23-26 ppm.

N-H Stretch: ~3300-3400 cm~1 (two bands for

primary amine). C-H Stretch

IR (Infrared) (Aromatic/Aliphatic): ~2850-3100 cm~1. N-H
Bend: ~1600 cm~t. C-F Stretch: ~1200-1250
cm-L,

[M+H]*: Expected at m/z 140.0870 for

Mass Spec (MS) CaHuFN*
811 .

Determination of Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining
the enantiomeric excess (ee) of a chiral compound.

o Column Selection: Choose a suitable chiral stationary phase (CSP), typically one based on
derivatized cellulose or amylose, which is effective for separating chiral amines.

o Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

o Method Development: The mobile phase typically consists of a mixture of a nonpolar solvent
(e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a
small amount of an amine additive (e.g., diethylamine) to improve peak shape.

e Analysis: Inject the sample and monitor the elution profile using a UV detector. The two
enantiomers will have different retention times.
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« Calculation: Calculate the enantiomeric excess using the peak areas of the (R) and (S)
enantiomers: ee (%) =[ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
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Chemical Reactivity and Applications in Drug
Development

The utility of (R)-1-(2-fluorophenyl)ethanamine stems from the reactivity of its primary amine
and the beneficial properties imparted by the fluorinated ring.

Reactivity Profile

The primary amine functional group is a versatile nucleophile and base, readily participating in
a wide array of reactions crucial for building more complex molecules. Key transformations
include:

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form
chiral amides.

e Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine,
which is then reduced to yield a secondary amine.

» N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

o Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.[1]

The Fluorine Advantage in Medicinal Chemistry

The ortho-fluorine substituent is not merely a placeholder; it actively modulates the molecule's
properties:

o Metabolic Stability: The C-F bond is very strong and resistant to oxidative metabolism by
cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic attack
can significantly increase a drug's half-life.[2]

o pKa Modulation: As an electron-withdrawing group, the fluorine atom lowers the pKa of the
amine, making it less basic compared to its non-fluorinated analog. This can alter a drug's
solubility, membrane permeability, and receptor binding profile.
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» Conformational Control: The fluorine atom can influence the preferred conformation of the
molecule through steric or electronic interactions, potentially locking it into a more bioactive
shape.

Safety and Handling

(R)-1-(2-fluorophenyl)ethanamine is a hazardous chemical and must be handled with
appropriate precautions.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[5] Some suppliers also list H314 (Causes severe
skin burns and eye damage).[3]

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9][10]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,
and a lab coat.[5][10]

o Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.
Keep away from heat and open flames.[5][11]

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1R_-1-_2-Fluorophenyl_ethan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1R_-1-_2-Fluorophenyl_ethan-1-amine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2668037.htm
https://synquestlabs-azuredev-test.azurewebsites.net/Home/DownloadPDF?location=msds&fileName=3600%2F3630-3-R2.pdf
https://synquestlabs-azuredev-test.azurewebsites.net/Home/DownloadPDF?location=msds&fileName=3600%2F3630-3-R2.pdf
https://www.bldpharm.com/products/185545-90-8.html
https://onyxipca.com/solid-state/chiral-resolution-screening/
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2018.pdf
https://aksci.com/sds/3583DL_SDS.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F497637.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F781199.pdf
https://www.benchchem.com/product/b064289#r-1-2-fluorophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b064289#r-1-2-fluorophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b064289#r-1-2-fluorophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b064289#r-1-2-fluorophenyl-ethanamine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b064289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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